6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-13-9-3-2-6(12)4-7(9)8(11(15)16)5-10(13)14/h2-4,8H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXNAIJZIQATLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C2=C1C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Condensation Reaction
The synthesis begins with isatin as the primary starting material. Under highly basic conditions (e.g., sodium hydroxide or potassium hydroxide), isatin undergoes condensation with acetone to form 2-toluquinoline-4-carboxylic acid (compound II). This step achieves a near-quantitative yield of 99% under reflux conditions (5–15 hours) at 25–35°C. The reaction mechanism involves the opening of the isatin ring followed by cyclization to form the tetrahydroquinoline core.
Key Reaction Parameters:
Aldehyde Addition and Dehydration
Compound II is reacted with phenyl aldehyde at 95–105°C for 1–6 hours to yield 2-vinyl-4-quinoline carboxylic acid monohydrate (compound III). Subsequent dehydration with diacetyl oxide at 115–125°C removes the water molecule, producing 2-vinyl-4-quinoline carboxylic acid (compound IV).
Oxidation and Decarboxylation
Compound IV undergoes oxidation using potassium permanganate in a sodium hydroxide solution at 35–45°C, forming quinoline-2,4-dicarboxylic acid (compound V). Final decarboxylation in m-xylene under reflux eliminates the carboxylic acid group at the 2-position, yielding the target compound.
Critical Oxidation Conditions:
Alternative Route via Fluoroaniline Cyclization
Starting Material Selection
A parallel method uses 6-fluoroaniline and ethyl acetoacetate as precursors. This route leverages the electron-withdrawing effect of the fluorine atom to direct cyclization.
Cyclization and Methylation
Under basic conditions (e.g., sodium ethoxide), 6-fluoroaniline reacts with ethyl acetoacetate to form a β-ketoamide intermediate , which undergoes intramolecular cyclization to generate the tetrahydroquinoline skeleton. The methyl group at the 1-position is introduced via alkylation using methyl iodide or dimethyl sulfate.
Optimization Insights:
-
Base: Sodium ethoxide
-
Alkylating Agent: Methyl iodide
-
Yield: 70–85% (depending on purification)
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance reaction efficiency and scalability. For example, the condensation and cyclization steps are performed in a tandem reactor system, reducing side reactions and improving yield reproducibility.
Purification Protocols
Final purification often involves recrystallization from ethanol-water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane). These methods achieve >95% purity, critical for pharmaceutical applications.
Comparative Analysis of Methods
Mechanistic Insights and Challenges
Role of Fluorine Substituents
The 6-fluoro group enhances electrophilic substitution reactivity, directing incoming reagents to specific positions on the quinoline ring. However, its strong electron-withdrawing nature can also slow down nucleophilic attacks, necessitating optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C11H10FNO3
Molecular Weight: 223.20 g/mol
The compound features a tetrahydroquinoline core with functional groups that enhance its reactivity and biological activity. The presence of a fluorine atom at the 6-position and a methyl group at the 1-position are critical for its unique chemical properties.
Antimicrobial Activity
6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been studied for its antibacterial and antifungal properties. Research indicates that compounds with tetrahydroquinoline structures exhibit significant antimicrobial activity against various pathogens:
- Antibacterial Studies: In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Studies: Some derivatives have also shown efficacy against fungal strains like Candida albicans .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent . Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further development in cancer therapy. The introduction of fluorine enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles .
Synthetic Methodologies
Various synthetic routes have been developed to produce 6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. These methods typically involve:
- Cyclization Reactions: Utilizing starting materials that can undergo cyclization to form the tetrahydroquinoline structure.
- Functional Group Modifications: The carboxylic acid moiety allows for typical reactions such as esterification and amidation .
Biological Interaction Studies
Research has focused on the interaction of 6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with various biological targets:
- Molecular Docking Simulations: These studies evaluate the binding affinity of the compound to enzymes and receptors implicated in disease processes.
- In Vitro Assays: Experimental data often support findings from computational studies by demonstrating how the compound interacts with proteins .
Case Studies
Several studies highlight the potential applications of this compound:
- Antimicrobial Efficacy Study:
- Anticancer Activity Investigation:
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, making it a potent candidate for drug development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound A : 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid
- Structure : Fluorine at position 7, carboxylic acid at position 6 .
- Molecular formula: C₁₀H₈FNO₃.
- Key differences :
- Positional isomerism alters electronic distribution and steric effects.
- The carboxylic acid at position 6 (vs. 4 in the target compound) may reduce intramolecular hydrogen bonding with the 2-oxo group.
Compound B : 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid (CAS 88371-25-9)
- Structure : Methyl at position 1, ketone at position 2, carboxylic acid at position 6 .
- Molecular formula: C₁₁H₁₁NO₃.
- Carboxylic acid at position 6 may influence solubility and target binding compared to position 4.
Compound C : 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid (CAS 264276-41-7)
- Structure : Bromine at position 6, carboxylic acid at position 4 .
- Molecular formula: C₁₀H₈BrNO₃.
- Key differences :
Physicochemical Properties
Biological Activity
6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes available literature on its biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is , with a molecular weight of approximately 215.19 g/mol. The compound features a tetrahydroquinoline structure that is known for its diverse pharmacological properties.
Antibacterial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antibacterial properties. A study highlighted the synthesis and evaluation of various quinoline derivatives against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that modifications in the structure could enhance antibacterial activity significantly:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | S. aureus | 64 μg/mL |
| 5b | E. coli | 128 μg/mL |
These findings suggest that structural variations can lead to improved efficacy against resistant strains such as MRSA .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. A derivative was tested for its ability to inhibit cell proliferation in various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical) | 30 |
| MCF-7 (breast) | 25 |
| A549 (lung) | 20 |
These results demonstrate the compound's promise as a candidate for further development in cancer therapies .
The antibacterial mechanism of tetrahydroquinoline derivatives is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. This mechanism is similar to that of fluoroquinolone antibiotics, which are known to exhibit potent activity against a broad range of bacteria .
For anticancer activity, the compounds may induce apoptosis through the activation of caspase pathways or by disrupting mitochondrial membrane potential .
Case Studies
- Antibacterial Efficacy : In a controlled study, a series of tetrahydroquinoline derivatives were tested against clinical isolates of E. coli. The compound demonstrated significant inhibition at concentrations lower than those required for conventional antibiotics like ampicillin and gentamycin, suggesting it could be developed as an alternative treatment for resistant infections .
- Cytotoxicity in Cancer Models : A study assessed the cytotoxic effects of various tetrahydroquinoline derivatives on human cancer cell lines. The findings indicated that specific structural modifications led to enhanced selectivity towards cancer cells while maintaining low toxicity towards normal cells .
Q & A
Basic: What synthetic methodologies are most effective for producing 6-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with high purity?
Answer:
The synthesis involves multi-step processes, including fluorination, cyclization, and carboxylation. Key steps include:
- Fluorine introduction : Electrophilic fluorination at position 6 using agents like Selectfluor® under controlled pH (pH 4–6) to avoid side reactions .
- Methylation : Alkylation at the nitrogen (position 1) with methyl iodide in DMF, requiring anhydrous conditions to prevent hydrolysis .
- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH/EtOH, followed by acidification with HCl to precipitate the final product .
Optimization : Use continuous flow reactors (as in industrial analogs) to enhance yield (>85%) and reduce impurities .
Advanced: How can contradictory data on the compound’s enzyme inhibition efficacy (e.g., IC₅₀ variability across studies) be resolved?
Answer:
Contradictions often arise from assay conditions:
- Enzyme source : Mammalian vs. bacterial targets (e.g., topoisomerase II vs. DNA gyrase) yield different IC₅₀ values due to structural variations .
- Solvent effects : DMSO concentration >1% may reduce activity by altering protein-ligand interactions .
- Fluorine positioning : Misassignment of fluorine to position 7 (common in analogs) invalidates comparisons. Confirm regiochemistry via ¹⁹F NMR (δ ~ -120 ppm for 6-F) .
Methodological fix : Standardize assays using recombinant enzymes and validate via X-ray crystallography to confirm binding poses .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- ¹H/¹³C NMR : Identify methyl (δ ~1.5 ppm, singlet) and carboxylic acid (δ ~12 ppm) groups. ¹⁹F NMR confirms fluorine position .
- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to detect impurities (<0.5%) and verify molecular ion [M-H]⁻ at m/z 265 .
- X-ray crystallography : Resolve stereochemistry (e.g., tetrahydroquinoline ring conformation) using single crystals grown in EtOAc/hexane .
Advanced: How does the methyl group at position 1 influence lipophilicity and membrane permeability compared to analogs?
Answer:
The 1-methyl group increases logP by ~0.5 units (calculated via ChemDraw) vs. non-methylated analogs, enhancing membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) . However, it introduces steric hindrance, reducing binding to hydrophobic enzyme pockets (e.g., 20% lower affinity for CYP450 vs. 1-H analogs). Balance via:
- Co-solvents : Use cyclodextrins to improve solubility without altering logP .
- Prodrugs : Esterify the carboxylic acid to enhance absorption, then hydrolyze in vivo .
Basic: What are the primary biological targets of this compound, and how are they identified?
Answer:
- Target identification :
- Known targets : Topoisomerases (IC₅₀ ~2 µM) and bacterial DNA gyrase (MIC ~0.5 µg/mL against E. coli) .
Advanced: How can computational modeling guide the optimization of this compound’s binding affinity?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with topoisomerase II (PDB ID: 1ZXM). The carboxylic acid forms H-bonds with Arg503, while fluorine fits into a hydrophobic pocket .
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-protein complex. RMSD >3 Å indicates poor binding; modify substituents (e.g., 4-Cl vs. 4-F) to improve .
- QSAR models : Train on analogs (e.g., quinolone derivatives) to predict logD and IC₅₀. Methyl at position 1 correlates with +15% cellular uptake .
Basic: What stability challenges arise during storage, and how are they mitigated?
Answer:
- Hydrolysis : The carboxylic acid group degrades in humid conditions (>60% RH). Store under argon at -20°C .
- Photoisomerization : Exposure to UV light (λ = 254 nm) causes ring-opening. Use amber vials and conduct stability studies per ICH Q1A guidelines .
- Metal chelation : The compound binds Fe³⁺, forming colored complexes. Add EDTA (0.1 mM) to buffers .
Advanced: What strategies address low yields in the final cyclization step?
Answer:
Low yields (<50%) stem from:
- Incomplete ring closure : Use Dean-Stark traps to remove H₂O during cyclization (toluene reflux, 110°C) .
- Side reactions : Add catalytic p-TsOH to protonate the nitrogen, accelerating cyclization vs. ester hydrolysis .
- Scale-up issues : Switch from batch to flow chemistry (residence time 30 min, 100°C) for consistent heat/mass transfer .
Basic: How is the compound’s cytotoxicity profiled in cancer vs. normal cell lines?
Answer:
- Assays : MTT or CellTiter-Glo® on HeLa (cancer) and HEK293 (normal) cells. Typical IC₅₀: 5 µM (HeLa) vs. >50 µM (HEK293) .
- Mechanism : ROS generation (measured via DCFH-DA) and caspase-3 activation (fluorogenic substrates) confirm apoptosis .
- Selectivity : Compare transcriptomes (RNA-seq) to identify overexpressed targets (e.g., Bcl-2) in cancer cells .
Advanced: How do conflicting reports on metabolic stability (e.g., CYP3A4 vs. CYP2D6 clearance) inform lead optimization?
Answer:
- Microsomal assays : Incubate with human liver microsomes + NADPH. Half-life <30 min indicates CYP-mediated metabolism .
- Metabolite ID : Use LC-QTOF to detect hydroxylation at position 3 (major pathway). Block with fluorine substitution (position 3 → 3-F) .
- Species differences : Rat microsomes overpredict stability. Use chimeric mice with humanized hepatocytes for in vivo validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
